N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-2-nitroaniline and 1-phenyltetrazole. The synthesis may involve:
Nucleophilic substitution: The nitro group on the aromatic ring can be substituted with a sulfanylacetamide group.
Condensation reactions: These reactions are used to form the amide bond between the aromatic ring and the tetrazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)acetamide
- N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)thioacetamide
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both the sulfanylacetamide and tetrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-11-7-8-13(14(9-11)22(24)25)17-15(23)10-26-16-18-19-20-21(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDDVWSITUGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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